tert-Butyl 3-nitro-1H-indole-1-carboxylate

Beschreibung

BenchChem offers high-quality tert-Butyl 3-nitro-1H-indole-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-nitro-1H-indole-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

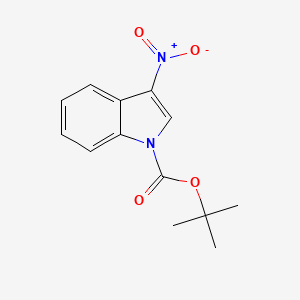

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 3-nitroindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-13(2,3)19-12(16)14-8-11(15(17)18)9-6-4-5-7-10(9)14/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNTXGVJKFWNCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

tert-Butyl 3-nitro-1H-indole-1-carboxylate (CAS 198135-71-6): A Comprehensive Technical Guide for Advanced Organic Synthesis

Executive Summary

tert-Butyl 3-nitro-1H-indole-1-carboxylate (CAS 198135-71-6), commonly referred to as N-Boc-3-nitroindole, is a highly versatile, synthetically pivotal building block in modern organic chemistry and drug discovery[1]. By fusing the foundational indole core with a strongly electron-withdrawing nitro group and a stabilizing tert-butyloxycarbonyl (Boc) protecting group, this molecule overcomes the traditional limitations of indole functionalization. It serves as a critical intermediate for the construction of tryptamines, pyrroloindoles, and complex polycyclic heterocycles[2].

Chemical Profile & Mechanistic Rationale

The Causality of the N-Boc Protecting Group

Direct nitration of an unprotected indole ring using classical nitric acid/sulfuric acid mixtures is notoriously inefficient. The strongly acidic conditions protonate the indole nitrogen, deactivating the ring toward electrophilic attack and triggering rapid, irreversible polymerization[3].

The introduction of the N-Boc group solves these foundational issues through three mechanisms:

-

Electronic Shielding: It prevents nitrogen protonation in mildly acidic or electrophilic environments, preserving the ring's integrity[3].

-

Steric Hindrance: The bulky tert-butyl moiety physically blocks intermolecular side reactions, drastically reducing polymerization[3].

-

Solubility Enhancement: It significantly improves the lipophilicity and solubility of the indole derivative in standard organic solvents like dichloromethane (DCM) and acetonitrile (MeCN), enabling homogeneous reaction conditions[3].

Electrophilic Activation at C2-C3

The C3-nitro group is a powerful electron-withdrawing group (EWG). Its presence dramatically alters the electron density of the indole core. While classical indoles are nucleophilic, the 3-nitro substitution transforms the molecule, imparting a pronounced electrophilic reactivity at the C2-C3 double bond[4]. This "umpolung-like" shift in reactivity is the mechanistic key that allows N-Boc-3-nitroindole to undergo complex cycloadditions and nucleophilic attacks[5].

Advanced Synthesis: Non-Acidic Electrophilic Nitration

To bypass the destructive nature of traditional nitration, modern synthesis relies on a non-acidic, metal-free electrophilic nitration protocol[1]. This relies on the in-situ generation of trifluoroacetyl nitrate (CF₃COONO₂) via the metathesis of tetramethylammonium nitrate and trifluoroacetic anhydride[1][4].

Quantitative Optimization Data

The choice of ammonium salt and anhydride is critical for yield optimization. As demonstrated in comparative studies, tetramethylammonium nitrate paired with trifluoroacetic anhydride in acetonitrile provides the highest conversion rates[1][3].

Table 1: Optimization of Non-Acidic Nitration Conditions for N-Boc Indole[1][3]

| Ammonium Salt | Anhydride | Solvent | Temperature (°C) | Yield (%) |

| NMe₄NO₃ | (CF₃CO)₂O | DCM | 0–5 | 78 |

| NMe₄NO₃ | (CF₃CO)₂O | MeCN | 0–5 | >90 |

| NBu₄NO₃ | (CF₃CO)₂O | MeCN | 0–5 | 50-60 (Medium) |

| KNO₃ | (CF₃CO)₂O | DCM | 0–5 | NR (No Reaction) |

| NMe₄NO₃ | Acetic Anhydride | MeCN | 0–5 | Trace |

Experimental Protocol: Non-Acidic Nitration

This protocol is a self-validating system; the visual shift and TLC progression confirm the in-situ generation and consumption of the electrophile.[2][3][4]

-

Reaction Setup: To an oven-dried reaction tube equipped with a magnetic stir bar, add tert-butyl 1H-indole-1-carboxylate (1.0 mmol) and tetramethylammonium nitrate (NMe₄NO₃, 150 mg, 1.1 mmol).

-

Solubilization: Inject 1.0 mL of anhydrous acetonitrile to dissolve the solids.

-

Thermal Control: Submerge the reaction vessel in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Causality: Low temperatures prevent the thermal decomposition of the highly reactive trifluoroacetyl nitrate intermediate.

-

Electrophile Generation: Slowly add a pre-mixed solution of trifluoroacetic anhydride (420 mg, 2.0 mmol) in 1.0 mL of anhydrous acetonitrile dropwise over 10 minutes.

-

Execution & Monitoring: Stir the reaction at 0–5 °C for 4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) until the starting material spot is completely consumed.

-

Quench & Workup: Quench the reaction by carefully adding 5 mL of dilute aqueous sodium bicarbonate (NaHCO₃) to neutralize residual trifluoroacetic acid. Extract the aqueous layer with ethyl acetate (3 × 10 mL).

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to yield tert-butyl 3-nitro-1H-indole-1-carboxylate (CAS 198135-71-6).

Workflow for the non-acidic synthesis of tert-Butyl 3-nitro-1H-indole-1-carboxylate.

Downstream Derivatization & Drug Development Workflows

The true value of CAS 198135-71-6 lies in its downstream applications. The molecule acts as a branching node for several critical pharmacophores.

Barton-Zard Synthesis of Pyrrolo[3,4-b]indoles

The Barton-Zard reaction exploits the electrophilicity of the nitro-alkene moiety within the indole ring to construct fused polycyclic systems[2].

-

Protocol: Combine tert-butyl 3-nitro-1H-indole-1-carboxylate (1.0 mmol) and ethyl isocyanoacetate (1.2 mmol) in ethanol. Add a strong organic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.5 mmol). Heat the mixture to reflux. The base deprotonates the isocyanoacetate, triggering a nucleophilic attack on the C2 position, followed by cyclization and elimination of the nitro group to yield the pyrrolo[3,4-b]indole core[2][6].

Reduction to Tryptamine Derivatives

Tryptamines are the backbone of numerous neurotransmitters (e.g., serotonin) and psychoactive therapeutics[2].

-

Protocol: Dissolve the N-Boc-3-nitroindole intermediate in a 60:1 mixture of acetonitrile and water. Add nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O, 1.0 equiv). While stirring at room temperature, cautiously add sodium borohydride (NaBH₄, 4.0 equiv) in small portions. Causality: The Ni(OAc)₂ is reduced in situ to form finely divided nickel boride (Ni₂B), a highly active catalytic surface that facilitates the rapid reduction of the nitro group to a primary amine within 20 minutes[2].

Benzannulation to 4-Hydroxycarbazoles

Reaction with alkylidene azlactones yields 4-hydroxycarbazole derivatives. This reaction strictly requires an electron-withdrawing group at the N-1 position (like Boc or Acetyl); N-methyl variants fail to react due to insufficient electrophilicity at the C2-C3 bond[7].

Major downstream derivatization pathways for N-Boc-3-nitroindole.

Handling, Storage, and Troubleshooting

-

Stability & Storage: Like many nitroaromatic compounds, tert-butyl 3-nitro-1H-indole-1-carboxylate is sensitive to prolonged exposure to light and air, which can catalyze decomposition and result in discoloration[3]. It must be stored in a sealed container in a dry, dark environment at 2–8 °C[8][9].

-

Troubleshooting Synthesis: If the nitration yield drops below 70%, the primary culprit is moisture in the solvent or reagents. Water rapidly hydrolyzes trifluoroacetic anhydride into trifluoroacetic acid, destroying the in-situ generation of the active CF₃COONO₂ electrophile[3]. Always use freshly opened, anhydrous acetonitrile.

Sources

- 1. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scispace.com [scispace.com]

- 6. rsc.org [rsc.org]

- 7. Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 914348-97-3|tert-Butyl 3-formyl-7-nitro-1H-indole-1-carboxylate|BLD Pharm [bldpharm.com]

- 9. 219552-64-4|tert-Butyl 6-nitro-1H-indole-1-carboxylate|BLD Pharm [bldpharm.com]

tert-Butyl 3-nitro-1H-indole-1-carboxylate molecular structure and weight

An In-Depth Technical Guide to tert-Butyl 3-nitro-1H-indole-1-carboxylate: Structure, Properties, and Synthesis

Introduction

tert-Butyl 3-nitro-1H-indole-1-carboxylate is a pivotal intermediate in modern organic and medicinal chemistry. As a derivative of indole, a structural motif prevalent in bioactive molecules, this compound provides a stable and versatile platform for complex molecular construction. The presence of three key functional components—the indole scaffold, a directing nitro group at the C3 position, and a sterically demanding N-Boc protecting group—defines its unique reactivity and synthetic utility.

The introduction of the nitro group via modern, non-acidic methods has circumvented the limitations of harsh traditional nitration, which often leads to low yields and poor regioselectivity.[1][2] This has broadened the accessibility and application of 3-nitroindoles. This guide offers a comprehensive overview of the molecular structure, physicochemical properties, and a detailed, field-proven synthetic protocol for tert-Butyl 3-nitro-1H-indole-1-carboxylate, designed for researchers and drug development professionals.

Molecular Structure and Identification

The molecular architecture of tert-Butyl 3-nitro-1H-indole-1-carboxylate is fundamental to its chemical behavior. The structure consists of a bicyclic indole core where the nitrogen atom at position 1 is protected by a tert-butyloxycarbonyl (Boc) group. This bulky protecting group serves to deactivate the indole ring towards unwanted side reactions and enhances the compound's solubility in common organic solvents. The key functionalization is the nitro (NO₂) group at the C3 position, which acts as a powerful electron-withdrawing group and a versatile handle for subsequent chemical transformations.

Chemical Identifiers

A summary of the key chemical identifiers for tert-Butyl 3-nitro-1H-indole-1-carboxylate is provided below.

| Identifier | Value |

| Molecular Formula | C₁₃H₁₄N₂O₄ |

| Molecular Weight | 262.26 g/mol |

| CAS Number | 206358-69-0 |

| InChI Key | YHQBCVUGJGMVTE-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)[O-] |

Molecular Structure Diagram

The 2D chemical structure of the molecule is depicted below, illustrating the spatial arrangement of the indole core, the N-Boc group, and the C3-nitro substituent.

Caption: 2D structure of tert-Butyl 3-nitro-1H-indole-1-carboxylate.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in synthetic workflows.

| Property | Value | Reference |

| Physical Form | Light tan crystals | |

| Melting Point | 133–134 °C | |

| Storage | Sealed in a dry environment at 2-8°C | [2] |

Synthesis and Mechanistic Insights

The synthesis of tert-Butyl 3-nitro-1H-indole-1-carboxylate is most effectively achieved through modern, non-acidic nitration protocols. This approach represents a significant improvement over classical methods that employ harsh acids like nitric acid, which are often incompatible with sensitive functional groups and can result in environmental and safety hazards.[1][2]

Rationale for Modern Non-Acidic Nitration

The chosen synthetic pathway leverages the in situ generation of a potent electrophilic nitrating agent, trifluoroacetyl nitrate (CF₃COONO₂). This reagent is formed from the reaction of tetramethylammonium nitrate with trifluoroacetic anhydride at low temperatures.[1][3] The key advantages of this methodology are:

-

High Regioselectivity: The reaction demonstrates excellent control, selectively installing the nitro group at the electron-rich C3 position of the indole ring.

-

Mild Conditions: The absence of strong, corrosive acids preserves the integrity of the acid-labile N-Boc protecting group and is compatible with a wider range of substrates.

-

Improved Safety and Environmental Profile: The protocol avoids the direct use of nitric acid, making it a greener and safer alternative.[1]

Experimental Protocol: Synthesis of tert-Butyl 3-nitro-1H-indole-1-carboxylate

This protocol is adapted from established non-acidic, metal-free methods.[1][4]

-

Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add tert-butyl 1H-indole-1-carboxylate (1.0 eq) and tetramethylammonium nitrate (1.1 eq).

-

Solvent Addition: Add anhydrous acetonitrile to dissolve the solids and stir the resulting solution.

-

Cooling: Cool the reaction mixture to 0–5 °C using an ice bath.

-

Reagent Addition: Slowly add a solution of trifluoroacetic anhydride (2.0 eq) in anhydrous acetonitrile to the cooled mixture over 15 minutes.

-

Reaction Monitoring: Stir the reaction at 0–5 °C for 4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium carbonate.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield tert-butyl 3-nitro-1H-indole-1-carboxylate. A 91% yield has been reported for this reaction on a 100g scale.[1]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the non-acidic synthesis of the target compound.

Caption: Workflow for the non-acidic synthesis of the title compound.

Synthetic Utility and Applications

tert-Butyl 3-nitro-1H-indole-1-carboxylate is not typically an endpoint but rather a versatile building block for more complex molecular architectures.

-

Precursor to Pyrrolo[3,4-b]indoles: This compound is an excellent substrate for the Barton-Zard reaction.[1][5] When treated with an isocyanoacetate in the presence of a base, it undergoes cyclization to form the pyrrolo[3,4-b]indole scaffold, a core structure found in various biologically active compounds.[4]

-

Access to 3-Nitroindole: The Boc protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid) or thermal conditions to yield the parent 3-nitro-1H-indole.[1][3] This deprotection unmasks the indole NH group, allowing for further functionalization at the nitrogen atom. 3-Nitroindole itself is a crucial intermediate for the synthesis of tryptamines and other complex natural products.[4]

Conclusion

tert-Butyl 3-nitro-1H-indole-1-carboxylate is a high-value synthetic intermediate whose importance is underscored by the development of efficient and mild synthetic protocols. Its well-defined molecular structure, characterized by the strategic placement of a nitro group and an N-Boc protecting group, provides chemists with a reliable tool for constructing complex heterocyclic systems. The methodologies and data presented in this guide offer a solid foundation for researchers and scientists to leverage this compound in their synthetic endeavors, particularly in the fields of drug discovery and materials science.

References

Sources

Advanced Synthesis of tert-Butyl 3-nitro-1H-indole-1-carboxylate: A Non-Acidic, Metal-Free Approach

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The functionalization of the indole scaffold is a cornerstone of medicinal chemistry, with 3-nitroindoles serving as critical intermediates for the synthesis of tryptamines, fused polycyclic heterocycles (e.g., pyrrolo[3,4-b]indoles), and complex natural products[1][2]. However, the direct nitration of N-Boc indole (tert-butyl 1H-indole-1-carboxylate) presents a significant synthetic challenge. The electron-rich nature of the pyrrole ring makes it highly susceptible to oxidative degradation and polymerization under the harsh, strongly acidic conditions (HNO₃/H₂SO₄) traditionally used for nitration[3][4]. Furthermore, the tert-butoxycarbonyl (Boc) protecting group is highly acid-labile, leading to premature deprotection and subsequent side reactions[5].

This whitepaper details a highly regioselective, non-acidic, and non-metallic protocol for the synthesis of tert-butyl 3-nitro-1H-indole-1-carboxylate. By utilizing in situ-generated trifluoroacetyl nitrate, this methodology preserves the integrity of the Boc group while achieving excellent yields, even at a 100-gram scale[2][6].

Mechanistic Rationale and Causality

To bypass the limitations of classical mixed-acid nitration, a milder electrophilic nitrating agent is required. The protocol leverages the metathesis of tetramethylammonium nitrate (NMe₄NO₃) and trifluoroacetic anhydride (TFAA) to generate trifluoroacetyl nitrate (CF₃COONO₂) in situ at sub-room temperatures[6][7].

The Causality of Reagent Selection:

-

Why TFAA? Trifluoroacetic anhydride is highly electrophilic but avoids the introduction of protic acids that would cleave the Boc group. Attempts to use weaker anhydrides, such as acetic anhydride (Ac₂O), fail to generate the active nitrating species, resulting in trace or no product[6][7].

-

Why NMe₄NO₃? Tetramethylammonium nitrate provides a highly soluble, organic-compatible nitrate source. Other ammonium salts generally yield trace products due to poor solubility or unfavorable metathesis kinetics in acetonitrile[6][7].

-

Regioselectivity: The extreme electron deficiency of the CF₃COONO₂ intermediate drives a rapid, highly regioselective electrophilic aromatic substitution at the C3 position of the indole, which is the most nucleophilic site of the heterocycle[5][6].

Workflow and mechanistic pathway for the non-acidic nitration of N-Boc indole.

Quantitative Data: Optimization of Reaction Conditions

The development of this protocol required precise tuning of the nitrate source and the anhydride. The following table summarizes the optimization data that establishes TFAA and NMe₄NO₃ as the superior reagent combination[6][7].

| Entry | Indole Substrate | Nitrate Source | Anhydride | Solvent | Yield (%) |

| 1 | N-Boc-indole | NMe₄NO₃ | Trifluoroacetic Anhydride (TFAA) | CH₃CN | 91% (Optimal) |

| 2 | N-Boc-indole | NBu₄NO₃ | Trifluoroacetic Anhydride (TFAA) | CH₃CN | Medium |

| 3 | N-Boc-indole | NH₄NO₃ | Trifluoroacetic Anhydride (TFAA) | CH₃CN | Trace |

| 4 | N-Boc-indole | NMe₄NO₃ | Acetic Anhydride (Ac₂O) | CH₃CN | No Reaction |

| 5 | N-Boc-indole | NMe₄NO₃ | Triflic Anhydride (Tf₂O) | CH₃CN | Trace |

Data derived from the optimization of non-acidic nitration conditions. The use of TFAA and NMe₄NO₃ in acetonitrile provides the optimal balance of reactivity and functional group tolerance[6][7].

Experimental Methodology: Self-Validating Protocol

This procedure is designed as a self-validating system. Visual cues (e.g., dissolution, effervescence) serve as built-in checkpoints to ensure the reaction is proceeding correctly. The protocol is scalable and has been successfully demonstrated on a 100-gram scale[2][6].

Materials Required:

-

tert-Butyl 1H-indole-1-carboxylate (N-Boc indole): 1.0 mmol (Starting Material)

-

Tetramethylammonium nitrate (NMe₄NO₃): 150 mg, 1.1 mmol (Nitrate Source)

-

Trifluoroacetic anhydride (TFAA): 420 mg (Activator)

-

Anhydrous Acetonitrile (CH₃CN): 2.0 mL (Solvent)

-

Saturated aqueous NaHCO₃ or Na₂CO₃ (Quenching Agent)

-

Ethyl Acetate (Extraction Solvent)

Step-by-Step Procedure:

-

System Preparation: To an oven-dried reaction tube equipped with a magnetic stir bar, add N-Boc indole (1.0 mmol) and NMe₄NO₃ (1.1 mmol)[1][3].

-

Solvation & Cooling: Inject 1.0 mL of anhydrous acetonitrile to dissolve the solids. Validation Check: Ensure complete dissolution to prevent localized concentration gradients. Transfer the vessel to an ice bath and allow it to equilibrate to 0–5 °C[1][4].

-

In Situ Activation: In a separate dry vial, prepare a solution of TFAA (420 mg) in 1.0 mL of anhydrous acetonitrile. Slowly add this solution dropwise to the cooled reaction mixture over 5–10 minutes[1][4]. Causality: Dropwise addition controls the exothermic generation of CF₃COONO₂, preventing thermal degradation of the Boc group.

-

Reaction Propagation: Maintain the reaction mixture at 0–5 °C with continuous stirring for 4 hours. Monitor the progress via Thin Layer Chromatography (TLC)[1][8].

-

Quenching (Self-Validation): Upon complete consumption of the starting material, carefully quench the reaction by adding saturated aqueous NaHCO₃ dropwise. Validation Check: The cessation of effervescence (CO₂ gas evolution) confirms the complete neutralization of residual trifluoroacetic acid and unreacted anhydride[4][5].

-

Workup & Isolation: Extract the aqueous layer with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[3][8].

-

Purification: Purify the crude residue via silica gel column chromatography to afford tert-butyl 3-nitro-1H-indole-1-carboxylate as a solid[3][8].

Downstream Synthetic Applications

The synthesized tert-butyl 3-nitro-1H-indole-1-carboxylate is a highly versatile building block. The electron-withdrawing nitro group inverts the typical reactivity of the indole C2=C3 double bond, enabling complex downstream functionalizations[1][8].

-

Barton-Zard Reaction: The N-Boc-3-nitroindole can be reacted with ethyl isocyanoacetate in the presence of a base (e.g., DBU) to efficiently construct the pyrrolo[3,4-b]indole core, a highly challenging polycyclic framework in medicinal chemistry[1][7].

-

Reduction to Tryptamines: The 3-nitro group can be selectively reduced using sodium borohydride (NaBH₄) and a nickel(II) acetate (Ni(OAc)₂) catalyst to yield N-Boc protected primary amines, serving as direct precursors to tryptamine-based neurotransmitter analogs and psychoactive compounds like ibogaine derivatives[1].

Downstream synthetic applications of tert-Butyl 3-nitro-1H-indole-1-carboxylate.

References

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions Source: RSC Advances (Royal Society of Chemistry), 2023, 13, 26581–26586 URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Biological Activity and Synthetic Workflows of Substituted 3-Nitroindoles: A Technical Guide

Executive Summary

Substituted 3-nitroindoles represent a highly privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. The nitro group at the C3 position serves a dual purpose: it acts as a critical pharmacophore for hydrogen bonding and electronic interactions within biological targets, and it provides a highly versatile synthetic handle for accessing complex polycyclic systems. This whitepaper synthesizes the current state-of-the-art regarding the biological activity of 3-nitroindole derivatives—spanning anticancer, antimicrobial, and neurological applications—and provides field-proven, self-validating protocols for their synthesis and derivatization.

Chemical Significance & Biological Activity Profiling

The indole core is ubiquitous in natural products and synthetic pharmaceuticals. However, the specific functionalization at the C3 position with a nitro group fundamentally alters the electron density of the indole ring, enhancing its binding affinity to various protein targets[1].

Anticancer Activity (Tubulin Polymerization Inhibition)

Substituted 3-nitroindoles are vital precursors for synthesizing 2-alkoxycarbonyl-3-anilinoindoles, which have emerged as potent inhibitors of tubulin polymerization[2]. These compounds exhibit high-affinity binding to the colchicine site on β -tubulin. By preventing microtubule assembly, they induce severe microtubule destabilization, ultimately arresting the cell cycle in the G2/M phase and triggering caspase-mediated apoptosis[3].

Antimicrobial and Antiviral Efficacy

Through transition metal-catalyzed reactions, 3-nitroindoles are frequently converted into complex spirooxindoles[4]. These polycyclic architectures have demonstrated profound antimicrobial activity. For instance, specific derivatives exhibit Minimum Inhibitory Concentrations (MIC) against Bacillus subtilis that rival standard antibiotics like chloramphenicol[5]. Furthermore, specific indole derivatives synthesized from 3-nitro precursors have shown significant anti-HIV-1 activity by acting as non-nucleoside reverse transcriptase inhibitors, with IC50 values reaching as low as 0.26 µg/mL[3].

Neurological Targets

In neuropharmacology, 3-nitroindoles serve as the foundational building blocks for 3-acylamino-2-aminopropionic acid derivatives. These compounds act as potent ligands for the glycine coagonist site on the N-methyl-D-aspartate (NMDA) receptor, a critical pathway involved in memory retention and developmental processes[1].

Mechanism of Action: Tubulin Polymerization Inhibition by 3-Nitroindole Derivatives.

Synthetic Workflows & Derivatization Strategies

The historical challenge in utilizing 3-nitroindoles has been their synthesis. Classic nitration methods utilizing harsh mixed acids (HNO3/H2SO4) or benzoyl nitrate often result in poor functional group tolerance, low yields, and a lack of regioselectivity[1]. Modern methodologies have pivoted toward green, metal-free nitration and transition-metal-catalyzed cyclizations.

Recently, the reaction of N-substituted 3-nitroindoles with trifluorodiazoethane has enabled the construction of trifluoromethylated pyrazolo[4,3-b]indoles via a [3+2] cycloaddition, followed by the elimination of the nitro group[6]. This highlights the nitro group's utility as a traceless activating group.

Synthetic Workflows for the Generation and Derivatization of 3-Nitroindoles.

Experimental Protocols

As an application scientist, I emphasize that a protocol is only as good as its underlying logic. The following methodologies are designed as self-validating systems, ensuring that you understand why each step is performed, allowing for real-time troubleshooting at the bench.

Protocol A: Metal-Free Regioselective Synthesis of 3-Nitroindoles

This protocol utilizes ammonium tetramethylnitrate and trifluoroacetic anhydride (TFAA) to achieve highly regioselective C3 nitration without heavy metals or strongly acidic media[2].

Causality & Logic: Traditional nitration degrades acid-sensitive protecting groups (like N-Boc). By mixing ammonium tetramethylnitrate with TFAA, we generate trifluoroacetyl nitrate ( CF3COONO2 ) in situ. This species is a highly electrophilic, yet mild, nitrating agent that selectively targets the electron-rich C3 position of the indole ring[2].

Step-by-Step Methodology:

-

Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve the N-Boc indole derivative (1.0 equiv) and ammonium tetramethylnitrate (1.2 equiv) in anhydrous acetonitrile (MeCN).

-

Temperature Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath. Causality: CF3COONO2 is thermally unstable. Allowing the temperature to rise above 5 °C leads to runaway oxidation and poly-nitration byproducts.

-

Activation: Dropwise add TFAA (1.5 equiv) over 10 minutes. Maintain vigorous stirring.

-

Reaction Monitoring (Self-Validation): Monitor via TLC (Hexanes:EtOAc 4:1). The reaction is typically complete within 2 hours. Troubleshooting: If starting material persists, the system likely contains trace moisture. Water rapidly hydrolyzes the active CF3COONO2 back to unreactive nitric acid.

-

Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO3 to neutralize residual TFAA. Extract with ethyl acetate, dry over anhydrous Na2SO4 , and purify via flash column chromatography to yield the pure N-Boc-3-nitroindole[2].

Protocol B: Microwave-Assisted Intramolecular Arene-Alkene Coupling

This method constructs functionalized 3-nitroindoles from N-aryl β -nitroenamines via a palladium-catalyzed cyclization[1].

Causality & Logic: Standard thermal cyclization of these enamines is sluggish and prone to substrate decomposition. Microwave ( μ W) irradiation provides direct dielectric heating to the polar enamines, bypassing thermal gradient issues and drastically reducing reaction times from hours to minutes. The Pd(0) catalyst facilitates the crucial oxidative addition and C-H activation[1].

Step-by-Step Methodology:

-

Reaction Setup: In a microwave-safe vial, combine the N-aryl β -nitroenamine (1.0 equiv), Pd(PPh3)4 (5 mol%), and anhydrous DMF.

-

Degassing (Critical Step): Purge the vial with argon for 5 minutes. Causality: Pd(PPh3)4 is highly sensitive to oxygen. Oxidation to Pd(II) will immediately halt the catalytic cycle, resulting in zero yield.

-

Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 120 °C for 15 minutes.

-

Validation & Workup: Cool the vial to room temperature. A color change from bright yellow to dark brown indicates catalyst deactivation (normal at the end of the reaction). Dilute with water and extract with diethyl ether. Purify via silica gel chromatography to isolate the functionalized 3-nitroindole[1].

Quantitative Data Summaries

To facilitate rapid decision-making in drug design and synthetic planning, the following tables summarize critical quantitative data regarding biological efficacy and synthetic optimization.

Table 1: Biological Activity Profile of 3-Nitroindole Derivatives

| Compound Class | Primary Target / Mechanism | Biological Activity | Disease Application | Reference |

| 2-Alkoxycarbonyl-3-anilinoindoles | Tubulin Polymerization (Colchicine site) | IC50: ~0.96 - 2.43 µM | Anticancer | [7] |

| Spirooxindoles (3-nitroindole derived) | Bacterial Cell Wall / DNA | MIC: ~6.25 - 12.5 µg/mL | Antimicrobial | [8],[5] |

| Pyrrolo[3,2-b]indoles | HIV-1 Reverse Transcriptase | IC50: ~0.26 µg/mL | Antiviral (HIV-1) | [3] |

| 3-acylamino-2-aminopropionic acids | NMDA Receptor (Glycine coagonist site) | High Affinity Binding | Neurological | [1] |

Table 2: Optimization of Metal-Free Nitration Conditions

| Nitrating Agent | Solvent | Temperature | Yield (%) | Regioselectivity (C3:Other) | Viability |

| HNO3 / H2SO4 | H2O | 0 °C | < 40% | Poor | Not Recommended |

| Benzoyl nitrate | CH2Cl2 | -10 °C | 60% | Moderate | Sub-optimal |

| NH4NO3 / TFAA | CH3CN | 0 °C | > 90% | > 99:1 | Optimal |

References

-

Hua Zhang, et al. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 2023. URL:[Link]

-

NIH PubMed Central. Microwave-assisted Synthesis of 3-Nitroindoles from N-Aryl Enamines via Intramolecular Arene-Alkene Coupling. PMC, 2013. URL:[Link]

-

NIH PubMed Central. Transition metal-catalyzed synthesis of spirooxindoles. PMC, 2021. URL:[Link]

-

ACS Publications. CsF-Mediated Reaction of Trifluorodiazoethane with 3-Nitroindoles. The Journal of Organic Chemistry, 2024. URL:[Link]

-

RSC Publishing. Recent advances in the application of indoles in multicomponent reactions. RSC Advances, 2018. URL:[Link]

-

Research Journal of Pharmacy and Technology (RJPN). Indole: A Promising Scaffold For Biological Activity. RJPN, 2023. URL:[Link]

Sources

- 1. Microwave-assisted Synthesis of 3-Nitroindoles from N-Aryl Enamines via Intramolecular Arene-Alkene Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]

- 3. rjpn.org [rjpn.org]

- 4. Transition metal-catalyzed synthesis of spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the application of indoles in multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13321A [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. kluedo.ub.rptu.de [kluedo.ub.rptu.de]

tert-Butyl 3-nitro-1H-indole-1-carboxylate: A Pivotal Intermediate in Advanced Heterocyclic Synthesis

Executive Summary

The synthesis of complex indole derivatives, such as tryptamines and polycyclic pyrrolo-indoles, relies heavily on functionalized intermediates. Among these, tert-butyl 3-nitro-1H-indole-1-carboxylate (N-Boc-3-nitroindole) stands out as a highly versatile building block[1]. Historically, the direct nitration of indoles required harsh acidic conditions (e.g., HNO₃/H₂SO₄), which frequently led to oxidative degradation and polymerization of the acid-sensitive indole core[2]. By utilizing a tert-butoxycarbonyl (Boc) protecting group and employing modern, non-acidic nitration protocols, chemists can regioselectively install a nitro group at the C3 position with high yields[3]. This technical guide details the structural causality, optimized synthetic protocols, and downstream applications of this critical intermediate for drug development professionals.

Structural and Electronic Causality

The utility of tert-butyl 3-nitro-1H-indole-1-carboxylate is rooted in its unique electronic profile, which is heavily modulated by its substituents:

-

N1-Boc Protection: The bulky, electron-withdrawing Boc group at the N1 position serves a dual purpose. Sterically, it protects the nitrogen from unwanted side reactions. Electronically, it dampens the inherent nucleophilicity of the pyrrole ring, stabilizing the molecule against oxidative degradation during electrophilic substitution[2].

-

C3-Nitro Activation: The introduction of a strongly electron-withdrawing nitro group at the C3 position dramatically alters the electron density of the indole core. It transforms the classical nucleophilic character of the indole into a pronounced electrophilic reactivity at the C2-C3 double bond[4]. This "umpolung-like" shift is the fundamental driver for downstream cycloadditions, such as the Barton-Zard reaction[1].

State-of-the-Art Synthesis: Non-Acidic Nitration

To circumvent the hazards and low yields associated with classical mixed-acid nitration, a mild, metal-free, and non-acidic protocol has been developed utilizing tetramethylammonium nitrate (NMe₄NO₃) and trifluoroacetic anhydride (TFAA)[5].

Mechanistic Pathway

The reaction relies on the in situ generation of trifluoroacetyl nitrate (CF₃COONO₂). When NMe₄NO₃ and TFAA are combined at sub-room temperatures, a metathesis reaction occurs, producing this highly active but mild electrophilic nitrating agent[5]. The CF₃COONO₂ then regioselectively attacks the C3 position of the N-Boc-indole[3].

Caption: Non-acidic generation of trifluoroacetyl nitrate and subsequent C3-nitration.

Optimization of Reaction Conditions

The choice of reagents is critical for maximizing yield and preventing substrate degradation. The table below summarizes the causality behind the reagent selection during optimization[3].

| Entry | Ammonium Salt | Anhydride | Yield (%) | Causality / Observation |

| 1 | Tetramethylammonium nitrate (NMe₄NO₃) | Trifluoroacetic anhydride (TFAA) | 91% | Optimal in situ generation of CF₃COONO₂; highly scalable[3]. |

| 2 | Tetrabutylammonium nitrate | Trifluoroacetic anhydride (TFAA) | Medium | Increased steric bulk of the cation reduces metathesis efficiency[3]. |

| 3 | Tetramethylammonium nitrate (NMe₄NO₃) | Acetic anhydride | Trace | Insufficient electrophilicity of the resulting acetyl nitrate[3]. |

| 4 | Tetramethylammonium nitrate (NMe₄NO₃) | Triflic anhydride | Trace | Overly harsh conditions leading to rapid substrate degradation[3]. |

Experimental Protocol: 100g-Scale Synthesis

This self-validating protocol demonstrates the scalability of the non-acidic nitration method[1],[5].

-

Reaction Setup: To a reaction vessel, add tert-butyl 1H-indole-1-carboxylate (100g scale) and tetramethylammonium nitrate (NMe₄NO₃, 1.1 equivalents)[5].

-

Solvation: Add acetonitrile (CH₃CN) to dissolve the solids, ensuring a homogeneous mixture[1].

-

Temperature Control: Cool the reaction system strictly to 0–5 °C using an ice-water bath. Causality: Low temperatures prevent uncontrolled exothermic degradation and suppress side reactions.[5]

-

Reagent Addition: Slowly add a solution of trifluoroacetic anhydride (TFAA) in acetonitrile dropwise[5].

-

Incubation: Stir the reaction at 0–5 °C for 4 hours. Monitor progression via Thin Layer Chromatography (TLC)[1].

-

Workup & Isolation: Upon completion, quench the reaction with a saturated aqueous sodium carbonate (Na₂CO₃) solution to neutralize residual anhydride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield tert-butyl 3-nitro-1H-indole-1-carboxylate (91% yield)[1],[4].

Downstream Synthetic Workflows & Applications

The synthetic value of tert-butyl 3-nitro-1H-indole-1-carboxylate lies in its ability to act as a divergence point for multiple complex scaffolds, including biologically active natural products like the iboga alkaloids[1].

Caption: Synthetic workflow from 1-Boc-indole to complex heterocyclic scaffolds.

Synthesis of Pyrrolo[3,4-b]indoles (Barton-Zard Reaction)

The Barton-Zard reaction leverages the electrophilic C2-C3 bond of the 3-nitroindole to construct fused polycyclic systems[1].

-

Reaction Setup: In a round-bottomed flask, combine tert-butyl 3-nitro-1H-indole-1-carboxylate and an isocyanoacetate (e.g., methyl or ethyl isocyanoacetate)[1].

-

Base Addition: Add a strong organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate (K₂CO₃)[1]. Causality: The base deprotonates the isocyanoacetate, generating a nucleophilic carbanion that attacks the highly electrophilic C2 position of the indole.

-

Cycloaddition: Dissolve the mixture in a suitable solvent (e.g., ethanol) and heat to reflux[1]. The system undergoes a formal [3+2] cycloaddition followed by the elimination of the nitro group.

-

Isolation: Monitor by TLC. Upon completion, cool the mixture, perform an aqueous workup, and purify via column chromatography to afford the pyrrolo[3,4-b]indole product in excellent yield[1],[3].

Reduction to Tryptamine Derivatives

The reduction of the 3-nitro group provides direct access to the tryptamine scaffold, a core component of numerous psychoactive compounds and neurotransmitters[1].

-

Reaction Setup: Dissolve the 3-nitroindole derivative in a mixture of acetonitrile and water (60:1 ratio)[1].

-

Catalyst Addition: Add nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O, 1 equivalent)[1].

-

Reduction: Stir at room temperature and add sodium borohydride (NaBH₄, 4 equivalents) portion-wise[1]. Causality: NaBH₄ reduces the Ni(II) salt in situ to nickel boride (Ni₂B), which serves as the highly active catalytic species for the rapid and selective reduction of the nitro group to a primary amine.

-

Isolation: The reaction is typically complete within 20 minutes[1]. Quench carefully, filter to remove the catalyst, and extract to isolate the tryptamine derivative.

Conclusion

tert-Butyl 3-nitro-1H-indole-1-carboxylate is a cornerstone intermediate in modern heterocyclic chemistry. By moving away from destructive acidic nitration methods and adopting mild, metathesis-driven protocols, researchers can synthesize this compound efficiently on a large scale. Its unique electronic properties subsequently enable the rapid construction of complex, pharmacologically relevant architectures.

Sources

Sourcing and Synthetic Utility of tert-Butyl 3-nitro-1H-indole-1-carboxylate: A Technical Guide

Executive Summary

In modern heterocyclic chemistry and drug discovery, the indole scaffold remains one of the most privileged pharmacophores. However, functionalizing the indole core to access complex polycyclic systems requires highly specific intermediates. tert-Butyl 3-nitro-1H-indole-1-carboxylate (commonly known as 1-Boc-3-nitroindole, CAS: 198135-71-6) has emerged as a critical building block[1][2]. By masking the reactive indole nitrogen with a tert-butyloxycarbonyl (Boc) group and introducing a strongly electron-withdrawing nitro group at the C3 position, chemists can invert the classical nucleophilic nature of the indole ring, enabling advanced transformations such as the Barton-Zard reaction and direct reductions to tryptamines[3][4].

This whitepaper provides an in-depth analysis of the commercial supply chain for 1-Boc-3-nitroindole, details its unique mechanistic reactivity, and establishes self-validating experimental protocols for its synthesis and downstream application.

Chemical Identity & Electronic Profile

The utility of 1-Boc-3-nitroindole is fundamentally rooted in its electronic distribution. Unprotected indoles are notoriously susceptible to oxidative degradation and polymerization under strongly acidic nitration conditions. The Boc protecting group not only prevents N-nitration but also sterically and electronically directs electrophilic aromatic substitution to the C3 position.

Once installed, the C3-nitro group acts as a powerful electron sink. This dramatically alters the electron density of the indole ring, transforming the C2-C3 double bond into a pronounced electrophilic center (a Michael-type acceptor)[4]. This reactivity profile is the cornerstone for its use in synthesizing complex fused heterocycles[5][6].

-

Chemical Name: tert-Butyl 3-nitro-1H-indole-1-carboxylate

-

CAS Number: 198135-71-6[1]

-

Molecular Formula: C₁₃H₁₄N₂O₄[7]

-

Molecular Weight: 262.26 g/mol [8]

-

SMILES: O=C(N1C=C(=O)C2=C1C=CC=C2)OC(C)(C)C[7]

Commercial Supply Chain & Procurement Specifications

For drug development professionals, sourcing high-purity 1-Boc-3-nitroindole is critical to minimizing downstream purification bottlenecks. Commercial suppliers typically synthesize this compound via non-acidic nitration of 1-Boc-indole[9]. When evaluating suppliers, procurement teams must prioritize cold-chain logistics, as the compound can be sensitive to prolonged heat and light exposure[1].

Table 1: Commercial Supplier Specifications & QC Standards

| Supplier | Purity Spec. | Storage & Logistics | Analytical Validation Methods | Lead Time / Scale |

| [1] | ≥ 97.0% | -20°C, Light-sensitive, Cold-chain transport | ¹H-NMR, HPLC, LC-MS | In-stock / Gram to Kg |

| 97.0% | 2-8°C | Standard QC (NMR/TLC) | Custom Order | |

| [4] | ≥ 98.0% | Sealed in dry, 2-8°C | ¹H-NMR, LC-MS | In-stock / R&D Scale |

| [10] | 98.0% | Standard ambient (short-term) | HPLC | 10-Day Stocking |

Data summarized from current commercial chemical catalogs and supplier technical data sheets.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means each workflow incorporates specific in-process analytical checkpoints to confirm causality and structural integrity before proceeding to the next step.

Protocol 1: Non-Acidic Synthesis of 1-Boc-3-nitroindole

Traditional nitration using nitric acid often destroys the indole core. This modern protocol utilizes an in situ generated nitrating agent to achieve regioselective C3 nitration under mild conditions, as documented in recent literature[9][11].

Causality: Tetramethylammonium nitrate and trifluoroacetic anhydride (TFAA) react to form trifluoroacetyl nitrate. This active electrophile is mild enough to prevent oxidative cleavage of the indole ring while being highly selective for the C3 position due to the directing effects of the Boc group[9][11].

-

Reaction Setup: Dissolve tert-butyl 1H-indole-1-carboxylate (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Reagent Addition: Add tetramethylammonium nitrate (1.5 equiv) to the solution[9]. Cool the reaction vessel to 0°C using an ice bath.

-

Electrophile Generation: Slowly add trifluoroacetic anhydride (1.5 equiv) dropwise over 15 minutes[9]. Maintain the temperature at sub-room conditions to control the exothermic generation of trifluoroacetyl nitrate.

-

Execution & Workup: Stir the mixture for 4 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, and dry over anhydrous Na₂SO₄[2].

-

Self-Validation Mechanism:

-

TLC Check: Run a TLC (Hexane/Ethyl Acetate 8:2). The starting material will disappear, replaced by a distinct, lower Rf spot (due to the polar nitro group).

-

NMR Confirmation: Isolate via column chromatography. In the ¹H-NMR spectrum, the C2 proton will exhibit a sharp downfield shift (typically >8.0 ppm) due to the deshielding effect of the adjacent C3-nitro group, confirming regioselectivity. The Boc group will appear as a massive 9-proton singlet near 1.6 ppm.

-

Caption: Workflow for the non-acidic, regioselective synthesis of 1-Boc-3-nitroindole.

Protocol 2: Barton-Zard Synthesis of Pyrrolo[3,4-b]indoles

1-Boc-3-nitroindole is a premier substrate for the Barton-Zard reaction, allowing the rapid assembly of complex polycyclic heterocycles[3][9].

Causality: The strongly electron-withdrawing nitro group activates the C2-C3 double bond. An isocyanoacetate carbanion (generated via base) attacks this electrophilic site. Subsequent cyclization and elimination of the nitro group (as nitrite) irreversibly drive the formation of the aromatic pyrrole ring[3].

-

Reagent Mixing: Dissolve 1-Boc-3-nitroindole (1.0 equiv) and ethyl isocyanoacetate (1.2 equiv) in anhydrous ethanol or THF[3].

-

Base-Catalyzed Cycloaddition: Add a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv) dropwise at room temperature[3].

-

Thermal Maturation: Heat the mixture to reflux for 6-8 hours to ensure complete elimination of the nitrite leaving group and aromatization[3].

-

Self-Validation Mechanism:

-

FTIR Spectroscopy: The starting material exhibits strong asymmetric and symmetric NO₂ stretching bands at ~1530 cm⁻¹ and ~1350 cm⁻¹. The complete disappearance of these bands in the crude product confirms the successful elimination of the nitro group.

-

LC-MS: The mass spectrum will show the exact mass of the newly formed pyrrolo[3,4-b]indole derivative, validating the cycloaddition.

-

Caption: Downstream synthetic pathways utilizing 1-Boc-3-nitroindole as a core intermediate.

Downstream Applications in Drug Development

Beyond pyrroloindoles, the reduction of the 3-nitro group provides direct access to functionalized tryptamines[3]. Utilizing a mild reduction system—such as sodium borohydride (NaBH₄) catalyzed by nickel(II) acetate (Ni(OAc)₂)—chemists can efficiently reduce the nitro group to a primary amine without cleaving the Boc protecting group[3].

These tryptamine scaffolds are foundational in the synthesis of complex natural products, including the Iboga alkaloids (e.g., Ibogaine), which are currently under intense pharmacological investigation for their potential in treating substance addiction by modulating multiple neurotransmitter pathways[3]. The commercial availability of high-purity 1-Boc-3-nitroindole directly accelerates these critical drug discovery pipelines.

References

-

ChemBuyersGuide. "chemPUR Feinchemikalien und Forschungsbedarf GmbH." ChemBuyersGuide Supplier Database. URL:[Link]

-

RSC Advances. "Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions." Royal Society of Chemistry, 2023. URL:[Link]

Sources

- 1. 198135-71-6|tert-Butyl 3-nitro-1H-indole-1-carboxylate|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. 198135-71-6|tert-Butyl 3-nitro-1H-indole-1-carboxylate|BLD Pharm [bldpharm.com]

- 8. tert-Butyl 3-nitro-1H-indole-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 9. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CAS No. 2418678-00-7 | Chemsrc [m.chemsrc.com]

- 11. pubs.rsc.org [pubs.rsc.org]

Safety, Handling, and Synthetic Applications of tert-Butyl 3-nitro-1H-indole-1-carboxylate

An in-depth technical guide on the handling, safety, and synthetic applications of tert-butyl 3-nitro-1H-indole-1-carboxylate (commonly known as 1-Boc-3-nitroindole).

Executive Summary

In the landscape of heterocyclic organic synthesis and drug discovery, 3-nitroindole derivatives serve as highly versatile intermediates. Among these, tert-butyl 3-nitro-1H-indole-1-carboxylate stands out as a critical building block. The presence of the tert-butyloxycarbonyl (Boc) protecting group not only prevents unwanted N-alkylation or oxidation but also works synergistically with the strongly electron-withdrawing 3-nitro group to modulate the electron density of the indole core[1]. This unique electronic profile transforms the classical nucleophilic character of the indole ring into a pronounced electrophilic center at the C2 position, enabling complex downstream transformations such as the Barton-Zard reaction to form fused pyrrolo[3,4-b]indoles[2].

This whitepaper provides an authoritative guide on the chemical properties, safety protocols, and self-validating experimental methodologies for synthesizing and utilizing 1-Boc-3-nitroindole.

Chemical Profile and Physical Properties

Understanding the physicochemical parameters of 1-Boc-3-nitroindole is essential for predicting its behavior in various solvent systems and its stability under different reaction conditions.

| Property | Value | Causality / Relevance |

| Chemical Name | tert-Butyl 3-nitro-1H-indole-1-carboxylate | Standard IUPAC nomenclature. |

| Synonyms | 1-Boc-3-nitroindole, N-Boc-3-nitroindole | Commonly used in laboratory vernacular. |

| CAS Number | 198135-71-6[3] | Unique identifier for procurement and SDS tracking. |

| Molecular Formula | C₁₃H₁₄N₂O₄ | Determines stoichiometric calculations. |

| Molecular Weight | 262.26 g/mol [3] | Used for precise molarity and yield determinations. |

| Appearance | Solid (Yellow to tan powder) | Coloration is typical of conjugated nitroaromatic systems. |

| Storage Conditions | 2–8°C or -20°C, sealed, dry[3][4] | Prevents thermal degradation and ambient moisture-induced Boc cleavage. |

Safety, Hazards, and Handling Precautions

Nitroaromatic compounds inherently possess high potential energy and specific toxicological profiles. While the Boc-protected nitroindole is significantly more stable than its unprotected counterpart, strict adherence to safety protocols is mandatory[1].

GHS Classification and Toxicology

According to standardized safety data, 1-Boc-3-nitroindole exhibits several acute and chronic hazards:

-

Acute Toxicity (Oral): Harmful if swallowed (H302).

-

Skin Corrosion/Irritation: Causes skin irritation (H315).

-

Serious Eye Damage/Irritation: Causes serious eye irritation (H319).

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (H335)[4].

Required Engineering Controls and PPE

| Hazard Class | GHS Pictogram | Precautionary Mitigation Strategy |

| Inhalation (STOT SE 3) | GHS07 (Exclamation) | Engineering Control: Handle exclusively within a certified chemical fume hood (P261, P271). |

| Dermal Exposure | GHS07 (Exclamation) | PPE: Wear standard nitrile gloves and a flame-retardant lab coat (P280). |

| Ocular Exposure | GHS07 (Exclamation) | PPE: Use ANSI-approved safety goggles. If exposed, rinse cautiously with water for several minutes (P305+P351+P338). |

Storage and Stability Caveats

-

Acid Lability: The Boc group is highly sensitive to strong acids (e.g., TFA, HCl, H₂SO₄). Accidental exposure to acidic vapors will trigger autocatalytic deprotection, releasing isobutylene gas and carbon dioxide, which can cause dangerous pressure buildup in sealed containers.

-

Thermal Reactivity: Avoid strong reducing agents and high-heat environments. Before scaling reactions beyond 5 grams, Differential Scanning Calorimetry (DSC) is recommended to evaluate the exothermic potential of the nitro group.

Mechanistic Insights and Synthetic Utility

The Shift to Non-Acidic Nitration

Historically, the synthesis of 3-nitroindoles relied on concentrated nitric acid, which presents severe safety hazards, environmental toxicity, and poor functional group compatibility (often leading to unwanted oxidation or Boc deprotection)[5]. Modern protocols utilize a non-acidic, non-metallic approach using tetramethylammonium nitrate (TMAN) and trifluoroacetic anhydride (TFAA)[5].

Caption: Workflow for the non-acidic synthesis of 1-Boc-3-nitroindole via in situ trifluoroacetyl nitrate.

The Barton-Zard Reaction

1-Boc-3-nitroindole is a premier substrate for the Barton-Zard reaction. The strongly electron-withdrawing nitro group activates the C2 position toward nucleophilic attack by an isocyanoacetate. Following the Michael-type addition, intramolecular cyclization occurs, culminating in the elimination of nitrous acid (HNO₂) to yield a fully aromatized pyrrolo[3,4-b]indole[2].

Caption: Mechanistic pathway of the Barton-Zard reaction yielding pyrrolo[3,4-b]indoles.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in causality and validation steps to ensure high fidelity and reproducibility in the laboratory.

Protocol A: Non-Acidic Synthesis of tert-Butyl 3-nitro-1H-indole-1-carboxylate

Adapted from recent green-chemistry methodologies to avoid hazardous nitric acid[5].

Reagents:

-

tert-Butyl 1H-indole-1-carboxylate (1-Boc-indole): 1.0 mmol

-

Tetramethylammonium nitrate (TMAN): 1.1 mmol

-

Trifluoroacetic anhydride (TFAA): 1.5 mmol

-

Anhydrous Acetonitrile (MeCN): 2.0 mL

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried reaction tube equipped with a magnetic stir bar, dissolve 1-Boc-indole (1.0 mmol) and TMAN (1.1 mmol) in anhydrous MeCN (1.0 mL).

-

Causality: MeCN is chosen for its polar aprotic nature, which perfectly solubilizes the ammonium salt without participating in the electrophilic substitution.

-

-

Temperature Control: Cool the mixture to 0–5 °C using an ice-water bath.

-

Causality: Strict temperature control is critical. Trifluoroacetyl nitrate, generated in the next step, is thermally labile. Keeping the reaction near 0 °C prevents exothermic decomposition and suppresses unwanted Boc deprotection.

-

-

Electrophile Generation: Slowly add a solution of TFAA (1.5 mmol) in MeCN (1.0 mL) dropwise over 10 minutes.

-

Validation: The solution will typically undergo a noticeable color change (often deepening in yellow/orange) as the active nitrating species is formed and reacts.

-

-

Monitoring: Stir the reaction at 0–5 °C for 4 hours. Monitor progression via Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (4:1). The product spot will appear highly UV-active and lower in Rf than the starting material.

-

Quench and Workup: Upon complete consumption of the starting material, quench the reaction by carefully adding saturated aqueous Na₂CO₃ (5 mL).

-

Causality: The basic quench neutralizes the trifluoroacetic acid byproduct, preventing it from cleaving the acid-sensitive Boc group during isolation.

-

-

Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography to yield pure 1-Boc-3-nitroindole.

Protocol B: Barton-Zard Synthesis of Pyrrolo[3,4-b]indoles

A highly efficient route to complex polycyclic heterocycles[2][5].

Reagents:

-

tert-Butyl 3-nitro-1H-indole-1-carboxylate: 1.0 mmol

-

Methyl isocyanoacetate: 1.2 mmol

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): 1.5 mmol

-

Anhydrous Tetrahydrofuran (THF) or Ethanol: 5.0 mL

Step-by-Step Methodology:

-

Preparation: Dissolve 1-Boc-3-nitroindole (1.0 mmol) and methyl isocyanoacetate (1.2 mmol) in anhydrous THF (5.0 mL) at room temperature under an inert nitrogen atmosphere.

-

Base Addition: Add DBU (1.5 mmol) dropwise to the stirred solution.

-

Causality: DBU is specifically selected as a strong, non-nucleophilic base. It efficiently deprotonates the α-carbon of the isocyanoacetate to form the active nucleophile without risking transesterification or nucleophilic attack on the Boc carbonyl. Furthermore, DBU facilitates the final aromatization step by promoting the elimination of HNO₂.

-

-

Reaction Execution: Stir the mixture at room temperature for 12 hours. (Note: Depending on the exact substitution, gentle heating to 50 °C may be required to drive the final elimination step).

-

Validation: Monitor by TLC. The elimination of nitrous acid often results in the evolution of minor gas bubbles and a distinct shift in the UV profile of the product spot.

-

-

Workup: Dilute the reaction mixture with water (10 mL) and extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic phases with 1M HCl (to remove DBU), followed by brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

References

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances (2023).[5] 5

-

3-nitro-1H-indole chemical structure and properties. Benchchem (2025).[1] 1

-

Ag-Catalyzed Asymmetric Interrupted Barton-Zard Reaction Enabling the Enantioselective Dearomatization of 2- and 3-Nitroindoles. Organic Letters, ACS Publications (2022).[2]2

-

198135-71-6 | tert-Butyl 3-nitro-1H-indole-1-carboxylate. BLD Pharm (2025).[3] 3

-

914348-97-3 | tert-Butyl 3-formyl-7-nitro-1H-indole-1-carboxylate Safety Data. BLD Pharm (2025).[4] 4

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 198135-71-6|tert-Butyl 3-nitro-1H-indole-1-carboxylate|BLD Pharm [bldpharm.com]

- 4. 914348-97-3|tert-Butyl 3-formyl-7-nitro-1H-indole-1-carboxylate|BLD Pharm [bldpharm.com]

- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and Solvation Dynamics of tert-Butyl 3-nitro-1H-indole-1-carboxylate in Organic Solvents: A Technical Guide for Synthetic Applications

Executive Summary

tert-Butyl 3-nitro-1H-indole-1-carboxylate (CAS No. 198135-71-6), commonly referred to as N-Boc-3-nitroindole, is a highly versatile intermediate in the synthesis of complex heterocyclic systems, including pyrrolo[3,4-b]indoles and biologically active tryptamine derivatives. A critical factor in its synthetic utility is its solubility profile. This technical guide provides an in-depth analysis of the solvation dynamics of N-Boc-3-nitroindole, detailing how the tert-butyloxycarbonyl (Boc) protecting group fundamentally alters the molecule's physicochemical properties to enable homogenous reactions in various organic solvents.

Structural Rationale: The Role of the N-Boc Group in Solvation

Unprotected 3-nitro-1H-indole exhibits poor solubility in many non-polar organic solvents. This is mechanistically driven by strong intermolecular hydrogen bonding: the indole N-H acts as a potent hydrogen bond donor, while the nitro group oxygens act as potent acceptors. This creates a highly stable, rigid crystal lattice that requires significant energy to disrupt.

The introduction of the N-Boc group serves a dual purpose in altering solvation thermodynamics:

-

Lattice Disruption: By masking the N-H bond, the primary hydrogen bond donor is eliminated, preventing the formation of strong intermolecular networks.

-

Lipophilic Enhancement: The bulky tert-butyl moiety introduces significant steric hindrance and lipophilicity. This increases the entropy of mixing ( ΔSmix ) when introduced to organic solvents, drastically enhancing solubility in aprotic media such as dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF) 1. Furthermore, the Boc group prevents protonation of the indole nitrogen in acidic media and minimizes polymerization, ensuring a clean reaction profile.

Quantitative Solubility Profile Across Organic Solvents

The selection of an appropriate solvent is dictated by the specific downstream application. The table below summarizes the empirical solubility profile of N-Boc-3-nitroindole and the causality behind its solvent compatibility.

| Solvent | Dielectric Constant (ε) | Polarity Index | Empirical Solubility | Primary Application / Workflow |

| Dichloromethane (DCM) | 8.93 | 3.1 | High (>100 mg/mL) | Non-acidic nitration, extraction |

| Acetonitrile (MeCN) | 37.5 | 5.8 | High (>50 mg/mL) | Electrophilic substitution, nitration |

| Ethyl Acetate (EtOAc) | 6.02 | 4.4 | High (>50 mg/mL) | Chromatographic purification |

| Tetrahydrofuran (THF) | 7.52 | 4.0 | High (>50 mg/mL) | Reduction reactions (e.g., NaBH₄) |

| Ethanol (EtOH) | 24.5 | 5.2 | Moderate (Cold) / High (Hot) | Barton-Zard reaction (reflux) |

| Hexane | 1.89 | 0.1 | Low (<5 mg/mL) | Anti-solvent for crystallization |

| Water | 80.1 | 10.2 | Insoluble | Aqueous workup, quenching |

Mechanistic Workflows and Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating systems. The following methodologies detail how solubility dictates experimental design and execution.

Protocol A: Determination of Solubility via Isothermal Shake-Flask Method

To precisely quantify the solubility of N-Boc-3-nitroindole in a target solvent system (e.g., for process scale-up), the isothermal shake-flask method is the gold standard 2.

-

Preparation: Add an excess amount of N-Boc-3-nitroindole to a known volume (e.g., 10 mL) of the target solvent in a sealed, temperature-controlled flask.

-

Equilibration: Agitate the flask in a constant temperature bath (typically 25 °C) for 24–48 hours to ensure thermodynamic equilibrium is reached between the solid phase and the solvated phase.

-

Phase Separation: Cease agitation and allow the mixture to stand in the bath until all undissolved solid settles.

-

Analysis: Carefully withdraw a known volume of the saturated supernatant using a PTFE-filtered syringe (0.45 µm). Evaporate the solvent under reduced pressure and determine the mass of the solute gravimetrically, or dilute and analyze via HPLC.

Protocol B: Non-Acidic Synthesis of N-Boc-3-nitroindole

Direct nitration of indole with nitric/sulfuric acid leads to polymerization. Modern synthesis utilizes non-acidic conditions where solubility in aprotic solvents is paramount 3.

-

Dissolution: In a dry reaction tube, dissolve N-Boc-indole (1.0 mmol) and tetramethylammonium nitrate (NMe₄NO₃, 1.1 mmol) in anhydrous acetonitrile (1 mL). The high solubility of the Boc-protected indole in MeCN ensures a homogenous reaction mixture.

-

Activation: Cool the mixture to 0–5 °C in an ice bath.

-

Electrophilic Addition: Slowly add a solution of trifluoroacetic anhydride (TFAA, 2.0 mmol) in acetonitrile (1 mL). TFAA reacts with NMe₄NO₃ to generate the active nitrating species, trifluoroacetyl nitrate.

-

Workup: Stir for 4 hours. Quench with water (precipitating the highly hydrophobic product) and extract with DCM. Dry the DCM layer over anhydrous Na₂SO₄ and concentrate.

Protocol C: The Barton-Zard Reaction Workflow

N-Boc-3-nitroindole is a classic precursor for pyrrolo[3,4-b]indoles via the Barton-Zard reaction 4. Here, solvent temperature dynamics are exploited.

-

Setup: Suspend N-Boc-3-nitroindole and ethyl isocyanoacetate in ethanol. At room temperature, solubility is moderate.

-

Reaction: Add a base (e.g., DBU or K₂CO₃) and heat the mixture to reflux. Heating increases the kinetic energy of the solvent, fully dissolving the N-Boc-3-nitroindole and facilitating the cycloaddition.

-

Isolation: Upon completion (monitored by TLC), cool the mixture. The increased polarity of the resulting pyrrolo-indole often allows for direct crystallization from the cooling ethanol.

Workflow Visualizations

Caption: Logical decision tree for solvent selection based on the application of N-Boc-3-nitroindole.

Caption: Synthetic workflow from N-Boc-indole to complex fused heterocycles.

Troubleshooting and Storage

While the Boc group enhances solubility, nitroaromatic compounds remain sensitive to environmental degradation.

-

Degradation in Solution: Prolonged exposure of N-Boc-3-nitroindole solutions to light can lead to radical-mediated decomposition, indicated by a darkening of the solution (yellow to deep brown).

-

Storage: The purified solid should be stored sealed in a dry environment at 2-8 °C, ideally under an inert atmosphere (nitrogen or argon) to prevent moisture-induced hydrolysis of the Boc group over long-term storage.

References

-

BenchChem. "Challenges and Solutions in the Synthesis of 3-Nitroindole." Available at: 1

-

BenchChem. "Tetrabutylammonium nitrate | 1941-27-1 (Isothermal Shake-Flask Method)." Available at: 2

-

National Institutes of Health (NIH) / RSC. "Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions." Available at: 3

-

BenchChem. "Application Notes and Protocols: 3-Nitro-1H-indole as a Versatile Intermediate in Organic Synthesis." Available at: 4

Sources

Application Notes & Protocols: The Strategic Use of tert-Butyl 3-nitro-1H-indole-1-carboxylate in the Synthesis of Bioactive Molecules

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis of countless natural products and pharmaceutical agents.[1] Strategic functionalization of the indole core is paramount for modulating biological activity. This guide focuses on tert-butyl 3-nitro-1H-indole-1-carboxylate, a versatile and powerful building block that enables the synthesis of diverse bioactive molecules. The presence of the N-Boc protecting group and the C-3 nitro group imparts unique reactivity, transforming the indole from a classical nucleophile into a potent electrophilic synthon. This "umpolung" or inversion of reactivity opens pathways to key intermediates like 3-aminoindoles and complex fused heterocyclic systems that are otherwise challenging to access.[2][3][4] We provide an in-depth analysis of its synthesis, key transformations, and detailed, field-proven protocols for its application in constructing molecules of significant pharmacological interest.

The Synthetic Advantage: Understanding the Reagent's Core Attributes

The efficacy of tert-butyl 3-nitro-1H-indole-1-carboxylate stems from the synergistic interplay of its two key functional groups.

-

The N-Boc Group (tert-Butoxycarbonyl): This bulky, electron-withdrawing protecting group serves a dual purpose. Firstly, it prevents unwanted side reactions at the nucleophilic indole nitrogen, a common challenge in indole functionalization.[5] Secondly, it modulates the electronic properties of the indole ring, enhancing its stability and influencing the regioselectivity of subsequent reactions.

-

The C-3 Nitro Group: This powerful electron-withdrawing group is the cornerstone of the reagent's unique reactivity. It fundamentally alters the electronic nature of the pyrrole ring, rendering the C2=C3 double bond electron-deficient.[6] This electronic shift is the key to its utility:

The strategic combination of these groups provides a robust platform for building molecular complexity.

Synthesis of tert-Butyl 3-nitro-1H-indole-1-carboxylate

Traditional nitration methods often employ harsh and hazardous reagents like concentrated nitric acid, which can lead to poor regioselectivity and degradation of sensitive substrates.[9][10] A superior, modern approach utilizes a non-acidic and metal-free protocol, generating the nitrating agent in situ under mild conditions. This method is highly reproducible, scalable, and offers excellent yields.[10]

The reaction proceeds via the in situ formation of trifluoroacetyl nitrate from the metathesis of tetramethylammonium nitrate and trifluoroacetic anhydride. This potent electrophile then regioselectively nitrates the N-Boc protected indole at the C-3 position.[2][9]

Experimental Protocol: Synthesis of tert-Butyl 3-nitro-1H-indole-1-carboxylate[10][11]

-

Reaction Setup: To a round-bottom flask charged with tert-butyl 1H-indole-1-carboxylate (1.0 eq) and tetramethylammonium nitrate (1.1 eq), add anhydrous acetonitrile to dissolve the solids (approx. 0.5-1.0 M concentration relative to indole).

-

Cooling: Cool the resulting mixture to 0 °C in an ice bath with magnetic stirring.

-

Reagent Addition: In a separate flask, prepare a solution of trifluoroacetic anhydride (2.0 eq) in anhydrous acetonitrile. Add this solution dropwise to the cooled reaction mixture over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: Stir the reaction at 0-5 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization (e.g., from a CH₂Cl₂/hexanes mixture) to yield the title compound as a light tan crystalline solid.[11]

| Reactant Scale | Reagents | Conditions | Yield | Reference |

| 100 g | N-Boc Indole, NMe₄NO₃, TFAA | CH₃CN, 0-5 °C, 4h | 91% | [9][12] |

Key Transformation I: Reduction to Access the 3-Aminoindole Core

The reduction of the 3-nitro group to a primary amine is a pivotal transformation, unlocking access to the tryptamine scaffold, which is central to numerous neurotransmitters and bioactive alkaloids.[7][13] While classical methods like catalytic hydrogenation or reduction with SnCl₂ are effective, a particularly mild and efficient protocol uses sodium borohydride with a nickel(II) catalyst, avoiding the pyrophoric and moisture-sensitive reagents like LiAlH₄.[7][12][13]

Application Focus: Synthesis of Tryptamines and Iboga Alkaloids

This reduction is the gateway to a vast library of neuroactive compounds. The resulting tert-butyl 1-Boc-3-aminoindole is a stable intermediate that can be elaborated further. For example, it is a precursor for the synthesis of Ibogaine, a natural product investigated for its potential in treating addiction.[12]

Experimental Protocol: Ni(II)/NaBH₄-Mediated Reduction of the Nitro Group[11]

-

Reaction Setup: In a round-bottom flask, dissolve tert-butyl 3-nitro-1H-indole-1-carboxylate (1.0 eq) in a suitable solvent such as a mixture of methanol and dichloromethane.

-

Catalyst Addition: To this solution, add nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O, 1.0 eq). The solution will typically turn green.

-

Reducing Agent Addition: Stir the mixture at room temperature and add sodium borohydride (NaBH₄, 4.0 eq) portion-wise over 20-30 minutes. Caution: Hydrogen gas is evolved; ensure adequate ventilation. The reaction is often exothermic and the color may change to black.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically complete within 30-60 minutes).

-

Workup: Carefully quench the reaction by the slow addition of water. Filter the mixture through a pad of Celite® to remove the nickel salts, washing the pad thoroughly with the reaction solvent or ethyl acetate.

-

Extraction & Purification: Concentrate the filtrate and perform a standard aqueous workup with ethyl acetate. The organic layer is then dried over Na₂SO₄, filtered, and concentrated to yield the crude tert-butyl 3-amino-1H-indole-1-carboxylate, which can be purified by column chromatography if necessary.

| Method | Reagents | Pros | Cons |

| Catalytic Hydrogenation | H₂, Pd/C | Clean, high yield | Requires specialized hydrogenation equipment |

| Stannous Chloride | SnCl₂·2H₂O, HCl | Economical, reliable | Acidic conditions, metal waste |

| Sodium Dithionite | Na₂S₂O₄, NaOH | Inexpensive | Requires basic conditions, potential for side products |

| Nickel/Borohydride | Ni(OAc)₂, NaBH₄ | Mild, fast, avoids H₂ gas | Stoichiometric metal catalyst |

Key Transformation II: Barton-Zard Reaction for Fused Pyrroles

The electron-deficient nature of the C2=C3 bond in tert-butyl 3-nitro-1H-indole-1-carboxylate makes it an ideal substrate for the Barton-Zard pyrrole synthesis.[12][11] This reaction involves the conjugate addition of an isocyanoacetate followed by cyclization and aromatization to construct a new pyrrole ring fused to the indole core.

Application Focus: Synthesis of Pyrrolo[3,4-b]indoles

This transformation provides a direct route to pyrrolo[3,4-b]indoles, a heterocyclic scaffold present in various biologically active compounds.[9][10] The reaction demonstrates the power of using the nitro group to facilitate C-C and C-N bond formation.

Experimental Protocol: Synthesis of a Pyrrolo[3,4-b]indole Derivative[11][12]

-

Reaction Setup: Combine tert-butyl 3-nitro-1H-indole-1-carboxylate (1.0 eq), ethyl isocyanoacetate (1.1 eq), and a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate (K₂CO₃) (1.5 eq) in a round-bottom flask with a suitable solvent (e.g., ethanol or THF).

-

Reaction Conditions: Heat the reaction mixture to reflux and stir.

-

Reaction Monitoring: Follow the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the specific substrates.

-